

The Physiological Role of Peptide YY in Appetite Regulation: A Technical Guide

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the physiological mechanisms by which **Peptide YY** (PYY) regulates appetite and energy homeostasis. It details the molecular signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides methodologies for relevant experimental protocols.

Introduction: PYY as a Key Satiety Signal

Peptide YY (PYY) is a 36-amino acid peptide hormone that plays a crucial role in the gut-brain axis for regulating food intake.[1][2] It is released postprandially from endocrine L-cells located predominantly in the distal gastrointestinal tract, such as the ileum and colon.[1][2] PYY is released in proportion to the caloric content of a meal and acts as a powerful satiety signal, reducing appetite and food intake.[3][4] Two main forms exist in circulation: PYY(1-36) and PYY(3-36). The latter is the major active form, processed from the full-length peptide, and is central to the anorectic effects of the hormone.[5] Understanding the physiological role of PYY is critical for developing novel therapeutics for obesity and metabolic disorders.

Mechanism of Action and Signaling Release and Activation

Following food ingestion, PYY is secreted from intestinal L-cells into the bloodstream.[1] Circulating levels of PYY begin to rise within 15 minutes of a meal, peak around 1-2 hours, and can remain elevated for several hours.[5][6] The initial release is thought to be mediated by



neural reflexes, as it occurs before nutrients reach the distal gut where L-cells are most abundant.[5][7] The full-length form, PYY(1-36), is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV), which removes the N-terminal Tyrosine-Proline residues to form the more stable and potent PYY(3-36).[5] This truncated peptide is the primary agonist for the Neuropeptide Y (NPY) Y2 receptor (Y2R), which mediates its effects on appetite.[3][4][6]

Central Hypothalamic Pathway

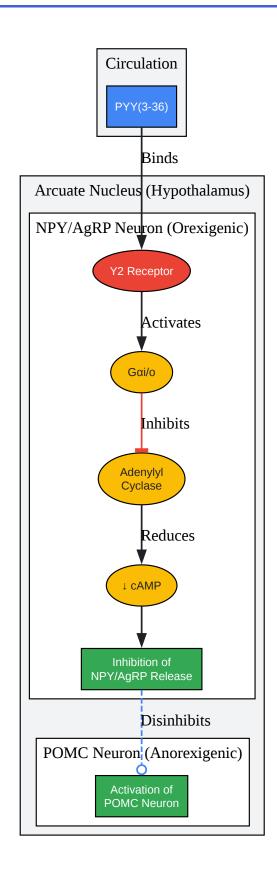
The primary site of action for PYY(3-36)'s anorectic effect is the arcuate nucleus (ARC) of the hypothalamus, a key brain region for energy homeostasis regulation that is accessible to peripheral hormones.[3][4] PYY(3-36) crosses the blood-brain barrier and binds to Y2 receptors, which function as inhibitory presynaptic autoreceptors on the orexigenic (appetite-stimulating) NPY/Agouti-related peptide (AgRP) neurons.[3][8]

The Y2 receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein $(G\alpha i/o).[9][10][11]$ The signaling cascade proceeds as follows:

- Binding: PYY(3-36) binds to the Y2R on the presynaptic terminal of an NPY/AgRP neuron.
- G-Protein Activation: The Gαi subunit is activated, leading to the inhibition of adenylyl cyclase.
- cAMP Reduction: Inhibition of adenylyl cyclase results in decreased intracellular cyclic AMP (cAMP) levels.
- Inhibition of Neurotransmitter Release: This cascade ultimately inhibits the release of NPY and AgRP.
- Disinhibition of POMC Neurons: NPY/AgRP neurons tonically inhibit the adjacent anorexigenic (appetite-suppressing) pro-opiomelanocortin (POMC) neurons. By inhibiting the NPY/AgRP neurons, PYY(3-36) effectively disinhibits POMC neurons, leading to an increase in their activity and the release of α-melanocyte-stimulating hormone (α-MSH), which promotes satiety.[1][3][4]

Studies have shown this signaling to be unusually persistent, leading to a depletion of the cellular Gai/o protein pool, which can cause receptor desensitization upon repeated stimulation.[9][10][11]





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